[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetic acid
Overview
Description
[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetic acid is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. This particular compound features a chlorophenyl group attached to the tetrazole ring, making it a unique and potentially useful molecule in various scientific fields.
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that similar compounds can interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, affecting a wide range of biochemical pathways .
Pharmacokinetics
It’s known that the compound is soluble in ethanol , which could potentially impact its bioavailability.
Result of Action
It’s known that 4-chlorophenylacetic acid, a related compound, possesses anticancer properties and may be useful in the prevention or treatment of estrogen-sensitive breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzyl cyanide with sodium azide under acidic conditions, followed by cyclization to form the tetrazole ring. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as iodine or silica-supported sodium bisulfate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Formation of chlorophenyl tetrazole oxides.
Reduction: Formation of reduced tetrazole derivatives.
Substitution: Formation of substituted tetrazole derivatives with various functional groups.
Scientific Research Applications
[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a bioisostere for carboxylic acids.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
Tetrazole: The parent compound with a similar tetrazole ring structure.
[4-chlorophenyl]acetic acid: A compound with a similar chlorophenyl group but lacking the tetrazole ring.
[5-phenyl-2H-tetrazol-2-yl]acetic acid: A compound with a phenyl group instead of a chlorophenyl group.
Uniqueness
[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetic acid is unique due to the presence of both the chlorophenyl group and the tetrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)tetrazol-2-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O2/c10-7-3-1-6(2-4-7)9-11-13-14(12-9)5-8(15)16/h1-4H,5H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIZLMBMWFHCOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(N=N2)CC(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360263 | |
Record name | [5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27582-37-2 | |
Record name | [5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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